molecular formula C19H24ClN3OS B8042504 [5-[2-(5-methoxy-1,3,3-trimethylindol-2-ylidene)ethylidene]-1,3-thiazol-2-ylidene]-dimethylazanium;chloride

[5-[2-(5-methoxy-1,3,3-trimethylindol-2-ylidene)ethylidene]-1,3-thiazol-2-ylidene]-dimethylazanium;chloride

Cat. No.: B8042504
M. Wt: 377.9 g/mol
InChI Key: XRHRXVURUWPYMQ-UHFFFAOYSA-M
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Description

Properties

IUPAC Name

[5-[2-(5-methoxy-1,3,3-trimethylindol-2-ylidene)ethylidene]-1,3-thiazol-2-ylidene]-dimethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N3OS.ClH/c1-19(2)15-11-13(23-6)7-9-16(15)22(5)17(19)10-8-14-12-20-18(24-14)21(3)4;/h7-12H,1-6H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRHRXVURUWPYMQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=C2)OC)N(C1=CC=C3C=NC(=[N+](C)C)S3)C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C2=C(C=CC(=C2)OC)N(C1=CC=C3C=NC(=[N+](C)C)S3)C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-methyl-6-nitro-1-phenylpyrazolo[3,4-b]quinoline typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound.

    Fusing with Quinoline: The pyrazole ring is then fused with a quinoline ring system through a cyclization reaction. This step often requires the use of strong acids or bases as catalysts.

    Nitration and Methylation: The final steps involve the nitration and methylation of the fused ring system to introduce the nitro and methyl groups at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-methyl-6-nitro-1-phenylpyrazolo[3,4-b]quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methoxy-3-methyl-6-nitro-1-phenylpyrazolo[3,4-b]quinoline has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits biological activities such as antimicrobial, anti-inflammatory, and anticancer properties, making it a subject of interest in drug discovery and development.

    Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications in treating various diseases.

    Industry: The compound can be used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Methoxy-3-methyl-6-nitro-1-phenylpyrazolo[3,4-b]quinoline involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-3-methyl-6-nitro-1-phenylpyrazolo[3,4-b]quinoline: shares structural similarities with other pyrazoloquinolines and quinoline derivatives.

Uniqueness

  • The presence of the methoxy, methyl, and nitro groups at specific positions on the fused ring system imparts unique chemical and biological properties to the compound, distinguishing it from other similar compounds.

List of Similar Compounds

  • 4-Methoxy-3-methyl-1-phenylpyrazolo[3,4-b]quinoline
  • 6-Nitro-1-phenylpyrazolo[3,4-b]quinoline
  • 3-Methyl-6-nitro-1-phenylpyrazolo[3,4-b]quinoline

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